molecular formula C23H22O7 B3637404 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B3637404
M. Wt: 410.4 g/mol
InChI Key: HLYOWIITGOKCCJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic chemical compound with the CAS Number 1008230-88-3 and a molecular formula of C 23 H 29 NO 6 . It belongs to the class of cyclopenta[c]chromen derivatives, which are structures of interest in medicinal chemistry research. The molecule features a 3,4,5-trimethoxybenzoate ester group, a functional moiety commonly found in bioactive natural products and synthetic analogs . While specific pharmacological data for this exact molecule is not widely published in the available literature, related heterocyclic derivatives are actively investigated for their potential to modulate biological targets. For instance, certain oxygen-containing heterocycles, including chromen-based structures, have been explored as potential P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer cells . Other chromen-4-one analogs have been studied for their effects on lipid metabolism in hepatocytes, indicating the broad research potential of this chemical class . This product is intended for research purposes by qualified scientists in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-12-17(9-8-15-14-6-5-7-16(14)23(25)30-20(12)15)29-22(24)13-10-18(26-2)21(28-4)19(11-13)27-3/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYOWIITGOKCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the chromone core. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles, such as sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine

In the field of medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate various biological pathways makes it a candidate for the development of new drugs.

Industry

In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Their Impact

The table below highlights key structural analogs and their differentiating features:

Compound Name Molecular Formula Substituents Key Features Biological Activity
Target Compound C₂₃H₂₂O₇ 6-methyl, 3,4,5-trimethoxybenzoate Enhanced lipophilicity; potential ADP receptor inhibition Antithrombotic, anticancer (hypothesized)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate C₁₈H₁₈O₄ 2-methoxybenzoate Simpler structure; reduced steric hindrance Moderate enzyme inhibition
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate C₂₀H₁₅BrO₅ 4-bromophenoxyacetate Bromine enhances electrophilicity; potential DNA intercalation Antimicrobial, anticancer (preliminary)
Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₂₀H₂₂O₆ Butyl ester, 6-methyl Increased solubility in organic solvents Antioxidant, anti-inflammatory
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate C₂₇H₂₈N₂O₅ 8-hexyl, benzoylaminoacetate Extended alkyl chain improves membrane permeability Platelet ADP receptor inhibition

Physicochemical Properties

  • Solubility: The 3,4,5-trimethoxybenzoate group increases hydrophobicity compared to acetates or hydroxylated analogs (e.g., 7-hydroxycoumarin derivatives in ). This may limit aqueous solubility but enhance cell membrane penetration .
  • Stability: The 6-methyl group on the chromene core stabilizes the bicyclic structure, reducing oxidative degradation compared to non-methylated analogs like 4-oxo-1,2,3,4-tetrahydrochromen .

Key Research Findings

  • Synthetic Versatility: The target compound’s ester linkage allows modular synthesis, enabling substitution with various benzoate groups (e.g., 3,4,5-trimethoxy vs. 4-bromo) to tune activity .
  • Pharmacological Potential: Preliminary studies on analogs suggest that the 3,4,5-trimethoxybenzoate group may inhibit platelet aggregation by blocking ADP receptors, similar to clopidogrel .
  • Structure-Activity Relationships (SAR): Methoxy Positioning: 3,4,5-Trimethoxy substitution optimizes steric and electronic effects for receptor binding, outperforming mono- or dimethoxy analogs . Alkyl Chain Effects: Longer chains (e.g., hexyl in ) improve pharmacokinetics but may reduce target specificity due to nonspecific hydrophobic interactions .

Biological Activity

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused chromene and cyclopentane ring system, position it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C20H23O5C_{20}H_{23}O_5 and a molecular weight of approximately 347.39 g/mol. The structure includes multiple functional groups that contribute to its biological interactions.

Feature Description
Core Structure Tetrahydrocyclopenta[c]chromene
Functional Groups Trimethoxybenzoate group
Molecular Weight 347.39 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
  • Anticancer Properties : The mechanism may involve the inhibition of specific enzymes or pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound could modulate inflammatory responses by interacting with COX enzymes.

Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds. For instance:

  • A study on methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate demonstrated significant anticancer activity against various cancer cell lines by inhibiting cell growth through apoptosis induction .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits bacterial and fungal growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates COX enzyme activity

Case Studies

  • Anticancer Activity in Breast Cancer Models : A study evaluated the effects of structurally similar compounds on MDA-MB-468 (triple-negative breast cancer) cells. Results indicated that certain derivatives exhibited GI50 values below 10 µM, showcasing potent inhibitory effects compared to standard treatments like gefitinib .
  • Enzyme Inhibition Studies : Compounds derived from the tetrahydrocyclopenta[c]chromene framework were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Results showed selective inhibition of COX-2 with high selectivity indices, indicating potential for anti-inflammatory drug development .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves nucleophilic substitution and condensation reactions. Key steps include:

  • Temperature Control : Maintain reflux conditions at 80–100°C during acylation (using 3,4,5-trimethoxybenzoyl chloride) to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the chromen-7-ol intermediate .
  • Catalyst Use : Anhydrous K₂CO₃ (1.5–2.0 equiv.) facilitates deprotonation and accelerates esterification .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves unreacted intermediates .

Q. What analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl at C6, trimethoxybenzoyl at C7) and confirms bicyclic core integrity .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₆O₈) and detects fragmentation patterns (e.g., loss of 3,4,5-trimethoxybenzoate moiety) .
  • X-ray Crystallography : Resolves spatial orientation of the cyclopenta[c]chromen core and ester linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min) to align with physiological relevance .
  • Compound Stability : Perform stability tests (HPLC monitoring) under assay conditions to rule out degradation artifacts .
  • Target Selectivity : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity trends .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 6-methyl with hexyl or benzyl groups) and compare lipophilicity (logP) and bioactivity .
  • Functional Group Swaps : Replace the 3,4,5-trimethoxybenzoate with 4-bromophenoxyacetate to assess steric vs. electronic effects .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like tubulin or kinases .

Q. How should researchers design experiments to evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via LC-MS .
  • Hydrolytic Stability : Test pH-dependent hydrolysis (pH 2–10) at 37°C to identify labile bonds (e.g., ester group cleavage) .
  • Metabolite Identification : Use hepatic microsomes (human/rat) to profile Phase I/II metabolites .

Q. What methodologies are suitable for in vivo pharmacokinetic profiling?

Methodological Answer:

  • Dosing Regimens : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models to calculate bioavailability .
  • Plasma Analysis : Use LC-MS/MS to quantify compound levels and detect major metabolites (e.g., demethylated derivatives) .
  • Tissue Distribution : Perform whole-body autoradiography or tissue homogenate analysis to assess organ-specific accumulation .

Data Analysis and Interpretation

Q. How can researchers differentiate between synergistic and additive effects in combination therapies involving this compound?

Methodological Answer:

  • Isobolographic Analysis : Combine the compound with standard drugs (e.g., paclitaxel) at fixed ratios and calculate combination indices (CI < 1 indicates synergy) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify overlapping vs. unique pathway perturbations .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to estimate EC₅₀ and Hill coefficients .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Tables for Comparative Analysis

Table 1: Structural Analogs and Key Modifications

Compound NameSubstituent at C7Bioactivity (IC₅₀, μM)Reference
6-Methyl-4-oxo-...-3,4,5-trimethoxybenzoate3,4,5-Trimethoxybenzoate0.45 (COX-2)
6-Hexyl-4-oxo-...-4-bromophenoxyacetate4-Bromophenoxyacetate1.20 (COX-2)
7-Hydroxycoumarin derivativeUnsubstituted hydroxyl>10.0 (COX-2)

Table 2: Optimized Synthesis Conditions

StepReaction TypeConditionsYield (%)
1Nucleophilic SubstitutionDMF, K₂CO₃, 80°C, 12 h65–70
2Esterification3,4,5-Trimethoxybenzoyl chloride, RT, 24 h80–85

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate

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